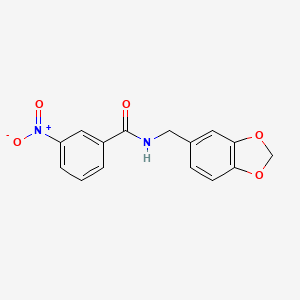
4-(methylthio)-N-1-naphthylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(methylthio)-N-1-naphthylbenzenesulfonamide, also known as Mtnbs, is a chemical compound used in scientific research. It has been found to have potential applications in the field of drug discovery, particularly in the development of new drugs for the treatment of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of 4-(methylthio)-N-1-naphthylbenzenesulfonamide is not fully understood, but studies have suggested that it may act through the inhibition of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a key role in cell signaling pathways, and their dysregulation has been implicated in the development of cancer and other diseases. By inhibiting PTPs, 4-(methylthio)-N-1-naphthylbenzenesulfonamide may disrupt these pathways and induce cell death.
Biochemical and Physiological Effects:
Studies have shown that 4-(methylthio)-N-1-naphthylbenzenesulfonamide can induce apoptosis in cancer cells, as well as inhibit the migration and invasion of cancer cells. Additionally, 4-(methylthio)-N-1-naphthylbenzenesulfonamide has been found to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines. These effects suggest that 4-(methylthio)-N-1-naphthylbenzenesulfonamide may have potential applications in the treatment of a variety of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(methylthio)-N-1-naphthylbenzenesulfonamide is that it can be synthesized in a relatively straightforward manner, allowing for easy access to the compound for scientific research. Additionally, 4-(methylthio)-N-1-naphthylbenzenesulfonamide has been shown to have low toxicity in vitro, making it a safer alternative to other compounds that may have toxic effects. However, one limitation of 4-(methylthio)-N-1-naphthylbenzenesulfonamide is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in drug development.
Direcciones Futuras
There are several future directions for research on 4-(methylthio)-N-1-naphthylbenzenesulfonamide. One area of interest is the optimization of its synthesis method to improve yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of 4-(methylthio)-N-1-naphthylbenzenesulfonamide and its potential applications in the treatment of various diseases. Finally, research is needed to identify potential drug targets for 4-(methylthio)-N-1-naphthylbenzenesulfonamide and to optimize its use in drug development.
Métodos De Síntesis
4-(methylthio)-N-1-naphthylbenzenesulfonamide can be synthesized through a multistep process involving the reaction of 1-naphthylamine with p-toluenesulfonyl chloride, followed by the addition of methylthiol and subsequent purification steps. This method has been optimized to yield high purity 4-(methylthio)-N-1-naphthylbenzenesulfonamide with a good yield.
Aplicaciones Científicas De Investigación
4-(methylthio)-N-1-naphthylbenzenesulfonamide has been found to have potential applications in scientific research, particularly in the field of drug discovery. Studies have shown that 4-(methylthio)-N-1-naphthylbenzenesulfonamide can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new anticancer drugs. Additionally, 4-(methylthio)-N-1-naphthylbenzenesulfonamide has been shown to have potential applications in the treatment of other diseases, such as Alzheimer's disease and diabetes.
Propiedades
IUPAC Name |
4-methylsulfanyl-N-naphthalen-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S2/c1-21-14-9-11-15(12-10-14)22(19,20)18-17-8-4-6-13-5-2-3-7-16(13)17/h2-12,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFUFNNJDIQBSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(methylsulfanyl)-N-(naphthalen-1-yl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[(4-methylphenyl)thio]acetyl}pyrrolidine](/img/structure/B5796992.png)
![N-(2,4-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5796993.png)


![5-(3,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5797004.png)
![ethyl 2-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5797007.png)
![N-[4-(aminosulfonyl)phenyl]-2-methyl-3-phenylacrylamide](/img/structure/B5797009.png)

![2-(4-chlorophenoxy)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-methylpropanohydrazide](/img/structure/B5797029.png)
![2-[(3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5797035.png)
![3-bromo-4-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5797062.png)

